5-Cyclopropoxy-N2,N4-dimethylpyridine-2,4-diamine
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Overview
Description
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE is an organic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with cyclopropoxy and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced via an etherification reaction using cyclopropanol and a suitable base.
Dimethylation: The dimethylamino groups are introduced through a methylation reaction using dimethylamine and a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Shares structural similarities with other pyridine derivatives.
5-CYCLOPROPOXY-2-N,4-N-DIMETHYLPYRIDINE-2,4-DIAMINE: Similar to other compounds with cyclopropoxy and dimethylamino groups.
Uniqueness
Structural Features: The presence of both cyclopropoxy and dimethylamino groups on the pyridine ring makes it unique.
Reactivity: Its reactivity profile differs from other pyridine derivatives due to the specific substituents.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-N,4-N-dimethylpyridine-2,4-diamine |
InChI |
InChI=1S/C10H15N3O/c1-11-8-5-10(12-2)13-6-9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
CEAZELZNZDGZLR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1OC2CC2)NC |
Origin of Product |
United States |
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